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molecular formula C12H9ClN4 B8418112 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile CAS No. 479685-47-7

3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile

Cat. No. B8418112
M. Wt: 244.68 g/mol
InChI Key: QBCWWZGTKVUZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06894050B2

Procedure details

A mixture of 2,6-dichloropyrazine (75 mg, 0.503 mmol), 3-aminomethyl-benzonitrile (73 mg, 0.553 mmol), sodium t-butoxide (58 mg, 0.604 mmol), BINAP (12.5 mg, 0.020 mmol), and Pd2(dba)3 (9.2 mg, 0.010 mmol) in toluene (2 mL) was heated at reflux under nitrogen for 10 h. The solution was cooled to room temperature and filtered through a celite pad. The celite pad was washed with ethyl acetate several times. The combined filtrate was concentrated in vacuo to give the crude title compound. The product was purified by chromatography (silica, 5% MeOH/dichlormethane) to give 37.6 mg 3-[(6-chloro-pyrazin-2-ylamino)-methyl]-benzonitrile I-4n.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step One
Name
Quantity
12.5 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
9.2 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[NH2:9][CH2:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[C:14]#[N:15].CC(C)([O-])C.[Na+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:8][C:4]1[N:3]=[C:2]([NH:15][CH2:14][C:13]2[CH:12]=[C:11]([CH:18]=[CH:17][CH:16]=2)[C:10]#[N:9])[CH:7]=[N:6][CH:5]=1 |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
73 mg
Type
reactant
Smiles
NCC=1C=C(C#N)C=CC1
Name
Quantity
58 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
12.5 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
9.2 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 10 h
Duration
10 h
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
WASH
Type
WASH
Details
The celite pad was washed with ethyl acetate several times
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude title compound
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography (silica, 5% MeOH/dichlormethane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC(=N1)NCC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 37.6 mg
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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